molecular formula C14H14ClNO2S B4392495 N-benzyl-N-(4-chlorophenyl)methanesulfonamide

N-benzyl-N-(4-chlorophenyl)methanesulfonamide

Cat. No. B4392495
M. Wt: 295.8 g/mol
InChI Key: QKNMYOFSSVXBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4-chlorophenyl)methanesulfonamide, commonly known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties. It is widely used for the treatment of various inflammatory conditions, such as sore throat, dental pain, and musculoskeletal disorders. In recent years, benzydamine has gained attention for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of benzydamine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and by blocking the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators.
Biochemical and Physiological Effects:
Benzydamine has been shown to exert various biochemical and physiological effects, such as reducing the production of pro-inflammatory cytokines, inhibiting the activity of COX enzymes, and modulating the expression of various genes involved in inflammation and pain. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzydamine in lab experiments is its well-established safety profile and low toxicity. It can be easily synthesized and purified, and its therapeutic effects can be easily measured using various biochemical and physiological assays. However, one of the limitations of using benzydamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the scientific research on benzydamine. One of the main areas of interest is its potential therapeutic applications in cancer. Benzydamine has been shown to possess anti-cancer properties, such as inhibiting the growth and proliferation of various cancer cells, and inducing apoptosis, a form of programmed cell death. Further research is needed to elucidate the exact mechanisms of action of benzydamine in cancer and to explore its potential as a novel anti-cancer agent.
Another area of interest is its potential therapeutic applications in neurodegenerative diseases. Benzydamine has been shown to possess neuroprotective properties, such as reducing oxidative stress and inflammation in the brain, and improving cognitive function. Further research is needed to explore the potential of benzydamine as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, benzydamine is a promising candidate for the treatment of various inflammatory and pain-related disorders. Its well-established safety profile, low toxicity, and therapeutic properties make it an attractive target for scientific research. Further research is needed to elucidate the exact mechanisms of action of benzydamine and to explore its potential therapeutic applications in various scientific research fields.

Scientific Research Applications

Benzydamine has been extensively studied for its potential therapeutic applications in various scientific research fields, such as cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

N-benzyl-N-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-19(17,18)16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNMYOFSSVXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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